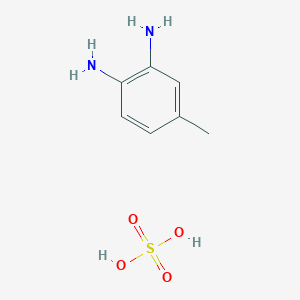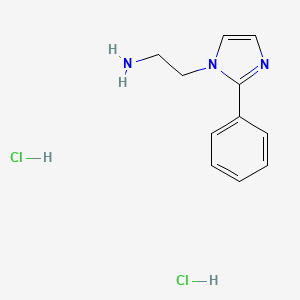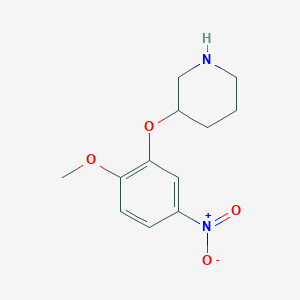
4-Methylbenzene-1,2-diamine sulfate
Overview
Description
Mechanism of Action
Mode of Action
The mode of action of 4-Methylbenzene-1,2-diamine sulfate involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and the biological context. Given its mode of action, it could potentially lead to modifications of the target molecules, which could then alter their function and result in various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment .
Biochemical Analysis
Biochemical Properties
4-Methylbenzene-1,2-diamine sulfate plays a significant role in biochemical reactions, particularly in the synthesis of dyes and pigments. It interacts with various enzymes and proteins, including oxidoreductases and transferases, which facilitate its incorporation into larger molecular structures. The compound’s amino groups allow it to form stable complexes with metal ions, enhancing its reactivity in biochemical processes. Additionally, this compound can undergo oxidation and reduction reactions, contributing to its versatility in biochemical applications .
Cellular Effects
This compound has been shown to influence various cellular processes. In macrophages, it inhibits the production of nitric oxide (NO) by down-regulating the expression of inducible nitric oxide synthase (iNOS). This effect is mediated through the inhibition of nuclear factor-kappa B (NF-κB) activation, which is a key regulator of inflammatory responses. By modulating NO production, this compound can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, it inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the transcription of pro-inflammatory genes. Additionally, this compound can act as an enzyme inhibitor, blocking the catalytic activity of iNOS and other enzymes involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and air. Long-term studies have shown that its inhibitory effects on NO production and NF-κB activation persist over extended periods, indicating sustained activity. The compound’s stability and efficacy may decrease with prolonged exposure to environmental factors .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it effectively inhibits NO production and reduces inflammation without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species (ROS) and disrupt cellular homeostasis .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to sulfur metabolism. It can be metabolized by sulfatases and sulfonatases, which catalyze the desulfonation of the compound, releasing sulfate ions. This process is essential for the compound’s detoxification and excretion. Additionally, this compound can participate in oxidation-reduction reactions, contributing to its metabolic versatility .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its affinity for specific cellular compartments, such as the cytoplasm and mitochondria. This localization is crucial for its biochemical activity and interactions with target biomolecules .
Subcellular Localization
This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its biochemical effects. The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments. In the cytoplasm, it interacts with enzymes and proteins involved in metabolic processes, while in the mitochondria, it can influence cellular respiration and energy production .
Preparation Methods
4-Methylbenzene-1,2-diamine sulfate can be synthesized by reacting 4-methylaniline with sulfuric acid. The process involves dissolving 4-methylaniline in a suitable solvent, followed by the slow addition of concentrated sulfuric acid. The resulting mixture is then crystallized by cooling to obtain pure this compound . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methylbenzene-1,2-diamine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydrazobenzenes.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions include quinones, hydrazobenzenes, and substituted aromatic compounds .
Scientific Research Applications
4-Methylbenzene-1,2-diamine sulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of azo dyes, which are crucial for the textile industry.
Comparison with Similar Compounds
4-Methylbenzene-1,2-diamine sulfate can be compared with other similar compounds such as:
3,4-Diaminotoluene: Similar in structure but without the sulfate group.
5-Bromo-3-methylbenzene-1,2-diamine: Contains a bromine atom, which alters its reactivity and applications.
The uniqueness of this compound lies in its sulfate group, which enhances its solubility and reactivity in certain chemical reactions.
Properties
IUPAC Name |
4-methylbenzene-1,2-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.H2O4S/c1-5-2-3-6(8)7(9)4-5;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXGAXXOGWBQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668255 | |
| Record name | Sulfuric acid--4-methylbenzene-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1084893-43-5 | |
| Record name | Sulfuric acid--4-methylbenzene-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1451506.png)

![(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1451510.png)
![[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B1451512.png)



![N-Methyl-1-(5-methyl-2-thienyl)-N-[(5-methyl-2-thienyl)methyl]methanamine hydrochloride](/img/structure/B1451517.png)
![Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1451522.png)
![3-{[(3-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B1451523.png)
![3-[(4-Fluorobenzyl)oxy]piperidine](/img/structure/B1451524.png)


